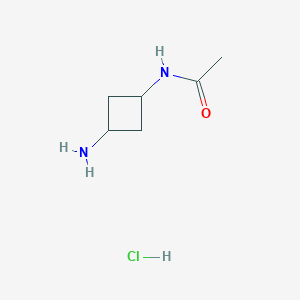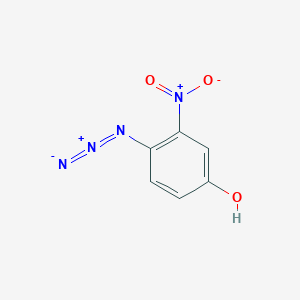
N-(3-aminocyclobutyl)acetamide hydrochloride
Vue d'ensemble
Description
N-(3-aminocyclobutyl)acetamide hydrochloride, also known as NAC, is an organic and synthetic compound commonly used in research and laboratory experiments. It is a cyclic amide with a molecular weight of 218.6 g/mol, and a melting point of 154-156°C. NAC has a wide range of applications in scientific research, as it has been used for many different purposes, such as a substrate for enzymatic reactions, a stabilizer for proteins, and a reagent for chemical synthesis. In addition, it has been used in biochemistry and physiology research to study the effects of various drugs and compounds on the body.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
- A study by Mukhtorov et al. (2018) highlighted the synthesis of new derivatives of 3-azabicyclo[3.3.1]nonanes based on N-(2-hydroxy-3,5-dinitrophenyl)acetamide. This research presents a method allowing the transformation from the aromatic system activated by nitro groups to 3-azabicyclo[3.3.1]nonane derivatives, containing promising groups for further functionalization, like nitro, carbonyl, and amino groups. The method is noted for its simplicity and mild conditions, showcasing the potential of N-(3-aminocyclobutyl)acetamide hydrochloride derivatives in chemical synthesis and medicinal chemistry (Mukhtorov et al., 2018).
Pharmacological and Therapeutic Applications
- Nirogi et al. (2019) discussed the development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031), a potent, selective, and orally active histamine H3 receptor inverse agonist. This compound demonstrated high receptor occupancy and marked wake-promoting effects, suggesting its potential therapeutic utility in treating human sleep disorders. This finding indicates the relevance of structurally similar compounds like N-(3-aminocyclobutyl)acetamide hydrochloride in pharmacological research (Nirogi et al., 2019).
Green Synthesis Applications
- Zhang Qun-feng (2008) explored the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for the production of azo disperse dyes. A novel Pd/C catalyst with high activity, selectivity, and stability was developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide. This study underscores the importance of derivatives of N-(3-aminocyclobutyl)acetamide hydrochloride in the context of environmentally friendly manufacturing processes (Zhang Qun-feng, 2008).
Propriétés
IUPAC Name |
N-(3-aminocyclobutyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-4(9)8-6-2-5(7)3-6;/h5-6H,2-3,7H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXWHRFHUAURSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminocyclobutyl)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B1383097.png)
![2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1383100.png)
![1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B1383101.png)

![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B1383106.png)
![tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383107.png)
![tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1383111.png)
![tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383112.png)





![5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B1383120.png)